molecular formula C34H29NSi B13945262 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile CAS No. 56805-08-4

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile

Katalognummer: B13945262
CAS-Nummer: 56805-08-4
Molekulargewicht: 479.7 g/mol
InChI-Schlüssel: FCCONUVRFQCXPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[221]hept-2-ene-5-carbonitrile is a complex organosilicon compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a Diels-Alder reaction between a suitable diene and dienophile. Subsequent steps involve the introduction of the ethenyl, methyl, and phenyl groups, as well as the incorporation of the silicon atom and the carbonitrile group. The reaction conditions generally require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Conversion to silane derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Organic Chemistry: Serves as a precursor for the synthesis of other complex organosilicon compounds.

    Biology and Medicine:

    Industry: Utilized in the production of high-performance polymers and coatings.

Wirkmechanismus

The mechanism of action of 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile involves its interaction with specific molecular targets. The silicon atom in the compound can form strong bonds with other elements, facilitating various chemical reactions. The bicyclic structure provides stability and rigidity, making it suitable for use in materials that require high mechanical strength.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-
  • 2,3-Diazabicyclo[2.2.1]-hept-2-ene
  • 3,4,7,7-tetramethylbicyclo[2.2.1]hept-2-ene

Uniqueness

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile is unique due to the presence of the silicon atom in its bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.

Eigenschaften

CAS-Nummer

56805-08-4

Molekularformel

C34H29NSi

Molekulargewicht

479.7 g/mol

IUPAC-Name

7-ethenyl-7-methyl-1,4,5,6-tetraphenyl-7-silabicyclo[2.2.1]hept-5-ene-2-carbonitrile

InChI

InChI=1S/C34H29NSi/c1-3-36(2)33(28-20-12-6-13-21-28)24-30(25-35)34(36,29-22-14-7-15-23-29)32(27-18-10-5-11-19-27)31(33)26-16-8-4-9-17-26/h3-23,30H,1,24H2,2H3

InChI-Schlüssel

FCCONUVRFQCXPA-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(C2(CC(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)C6=CC=CC=C6)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.